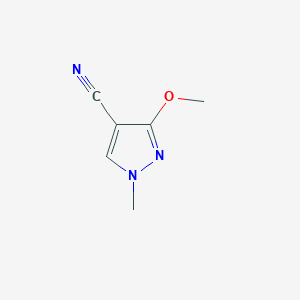

3-Methoxy-1-methylpyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Electrochemical Applications

- Anodic Cyanation : The electrooxidation of 1-methylpyrazole in methanol with sodium cyanide results in the production of various carbonitriles, including derivatives similar to 3-methoxy-1-methylpyrazole-4-carbonitrile. This process demonstrates the compound's potential in electrochemical synthesis and applications (Yoshida, Toyo-oka, & Takeda, 1995).

Corrosion Inhibition

- Corrosion Inhibition in Steel : Pyranopyrazole derivatives, which share structural similarities with this compound, have been investigated as corrosion inhibitors for mild steel. These compounds show significant inhibition efficiency, highlighting the potential of similar carbonitriles in corrosion protection (Yadav, Gope, Kumari, & Yadav, 2016).

Biological Applications

- Potential HIV-1 Inhibitors : Triazenopyrazole derivatives, including compounds similar to this compound, have been synthesized and tested for their biological activity. Some of these compounds showed moderate activity against HIV-1, suggesting the potential use of this compound in antiviral research (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Material Science and Chemistry

Synthesis of Novel Compounds : Research has been conducted on synthesizing various pyrazole derivatives, including those structurally related to this compound. These studies provide insights into new methods for producing compounds with potential applications in material science and organic chemistry (McFadden & Huppatz, 1991).

X-ray and Spectroscopic Analysis : The structural and spectral analysis of compounds structurally similar to this compound has been a subject of study. These investigations are crucial for understanding the physical and chemical properties of such compounds, which can be applied in various scientific fields (Jukić, Cetina, Halambek, & Ugarković, 2010).

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives are often involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of a carbon–carbon bond, facilitated by a transition metal catalyst .

Biochemical Pathways

The sm cross-coupling reaction, which pyrazole derivatives are often involved in, plays a significant role in organic synthesis, affecting various biochemical pathways .

Result of Action

Certain pyrazole derivatives have shown significant antileishmanial and antimalarial activities .

Properties

IUPAC Name |

3-methoxy-1-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-9-4-5(3-7)6(8-9)10-2/h4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEPKVGRUYBUKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368154.png)

![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2368161.png)

![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)

![2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride](/img/structure/B2368166.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2368170.png)